Sodium naphthenate

概要

説明

Sodium naphthenate is an organic salt formed when naphthenic acids react with sodium ions. It is commonly found in crude oil and is known for its surfactant properties. This compound is significant in various industrial applications, particularly in the petroleum industry, where it plays a role in the formation of emulsions and stabilization of oil-water interfaces .

準備方法

Synthetic Routes and Reaction Conditions: Sodium naphthenate is typically synthesized by neutralizing naphthenic acids with sodium hydroxide. The reaction is straightforward and involves mixing naphthenic acids with an aqueous solution of sodium hydroxide, resulting in the formation of this compound and water:

R-COOH+NaOH→R-COONa+H2O

Industrial Production Methods: In industrial settings, this compound is produced during the refining of crude oil. Naphthenic acids are extracted from petroleum distillates using an aqueous base. The resulting this compound solution is then separated from the hydrocarbons and further processed to remove impurities .

化学反応の分析

Types of Reactions: Sodium naphthenate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form naphthenic acid derivatives.

Reduction: It can be reduced under specific conditions to yield hydrocarbons.

Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reactions: These reactions typically occur in the presence of strong acids or other metal salts.

Major Products: The major products formed from these reactions include various naphthenic acid derivatives, hydrocarbons, and substituted naphthenates .

科学的研究の応用

Chemical Properties and Structure

Sodium naphthenate is characterized by its complex mixture of cyclic carboxylic acids. It appears as a dark brown or black liquid with a distinct odor. Its unique structure contributes to excellent emulsifying properties, making it suitable for various formulations that require stability and uniformity .

Pharmaceutical Applications

This compound is increasingly utilized in the pharmaceutical industry as an excipient in drug formulations. Its primary roles include:

- Enhancing Solubility : It improves the solubility of active pharmaceutical ingredients (APIs), which is crucial for effective drug delivery.

- Stabilizing Formulations : this compound acts as an emulsifier in creams, ointments, and liquid formulations, ensuring consistent medication delivery to patients .

Case Study: Drug Formulation

Recent studies have shown that this compound can significantly enhance the bioavailability of poorly soluble drugs. For instance, in a formulation study involving a hydrophobic API, the incorporation of this compound improved solubility by over 50%, demonstrating its potential for developing more effective pharmaceutical products .

Agricultural Applications

In agriculture, this compound serves as an active ingredient in various formulations:

- Plant Growth Regulators : It has been identified as a component in agricultural sprays that promote root development and overall plant health .

- Soil Conditioning : this compound enhances soil structure and nutrient availability, contributing to improved crop yields .

Data Table: Effects on Plant Growth

| Application Type | Effect on Plants | Reference |

|---|---|---|

| Root Formation Enhancer | Increased root length by 30% | |

| Soil Conditioner | Improved nutrient absorption |

Oil Production Applications

This compound plays a critical role in oil production processes:

- Naphthenate Inhibitors : It is used to prevent naphthenate fouling in oil extraction and refining processes. This fouling can lead to operational inefficiencies and increased maintenance costs .

- Emulsification : this compound serves as an emulsifier in oilfield chemicals, facilitating the separation of water from oil during extraction processes .

Case Study: Naphthenate Fouling Prevention

Research indicates that the application of this compound-based inhibitors reduced interfacial tension between oil and water by over 30%, effectively mitigating fouling issues in oil pipelines .

Environmental Considerations

While this compound has numerous applications, its environmental impact cannot be overlooked:

- Biodegradability : this compound has been shown to biodegrade within 24 days under aerobic conditions, making it a more environmentally friendly option compared to traditional surfactants .

- Toxicological Studies : Limited toxicological data suggests that while this compound poses some risks to aquatic organisms, its overall environmental footprint can be managed through proper application methods .

作用機序

Sodium naphthenate exerts its effects primarily through its surfactant properties. It reduces the surface tension between oil and water, stabilizing emulsions and preventing the separation of phases. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic surfaces, leading to the formation of stable micelles and emulsions .

類似化合物との比較

- Calcium naphthenate

- Magnesium naphthenate

- Zinc naphthenate

Comparison: Sodium naphthenate is unique due to its high solubility in water and its effectiveness as a surfactant at alkaline pH levels. Compared to calcium and magnesium naphthenates, this compound is more soluble and easier to handle in aqueous solutions. Zinc naphthenate, on the other hand, is often used for its antimicrobial properties but is less effective as a surfactant .

生物活性

Sodium naphthenate, a sodium salt of naphthenic acids, is a compound derived from the distillation of crude oil. It has garnered attention for its diverse biological activities, particularly in environmental and agricultural contexts. This article delves into the biological activity of this compound, highlighting its effects on aquatic organisms, plants, and potential implications for ecosystems.

Aquatic Toxicity

This compound has been identified as a significant toxicant in aquatic environments, particularly in oil sands process-affected waters. Studies have reported acute toxicity to various aquatic organisms, including fish and invertebrates. The following table summarizes key ecotoxicity values:

| Organism | Study Duration | Toxicity Endpoint | Toxic Dose (mg/L) |

|---|---|---|---|

| Rutulis frisii kutum | 96 hr | LC50 | 50 |

| Acipenser gueldenstaedi | 96 hr | LC50 | 50 |

| Rutulis rutulis caspicus | 96 hr | LC50 | 75 |

| Nitzschia linearis | 96 hr | EC50 | 43 |

These findings indicate that this compound poses risks to aquatic life even at low concentrations, with sublethal effects observed at levels as low as 50 µg/L .

Metabolomic Changes

A study focusing on the metabolomic effects of this compound on Hexagenia spp. mayflies revealed significant changes in metabolic pathways at varying concentrations. The research indicated a positive correlation between this compound concentration and alterations in the polar metabolome, suggesting that exposure can lead to shifts in energy metabolism and apoptosis regulation. Notably, eleven metabolites were identified as correlating with increased naphthenic acid concentration .

Plant Growth Promotion

This compound also exhibits auxin-like biological activity that influences plant growth. Research indicates that low concentrations can enhance root formation and ion uptake in plants such as sunflowers and soybeans. Specifically, a study demonstrated that this compound at concentrations of mol/dm³ promoted root development and improved the uptake of essential metal ions .

Case Study 1: Aquatic Organism Response

In a controlled microcosm experiment, Hexagenia mayflies were exposed to a gradient of this compound concentrations ranging from 0 to 100 µg/L. The study aimed to identify thresholds for physiological changes. Results indicated high survival rates across most concentrations, but subtle increases in mortality were noted at the highest levels. This suggests that while immediate lethality may not be prevalent, chronic exposure could lead to significant ecological impacts over time .

Case Study 2: Plant Response

Another investigation assessed the impact of this compound on soybean plants. The results indicated that low concentrations facilitated enhanced absorption of metal ions and promoted overall growth metrics compared to control groups. This auxin-like effect highlights the potential for this compound as a growth stimulant in agricultural applications .

Toxicological Insights

Acute toxicity studies have established an oral LD50 of approximately 3.55 g/kg body weight in male mice, indicating central nervous system depression as a critical effect . Chronic exposure studies revealed significant histopathological changes in animal models, including liver and kidney enlargement and altered blood chemistry profiles following administration of naphthenic acids extracted from oil sands tailings .

Environmental Implications

The environmental implications of this compound are profound, particularly concerning its role in contaminating freshwater ecosystems. Its persistence and toxicity necessitate careful management strategies to mitigate adverse effects on biodiversity and ecosystem health.

特性

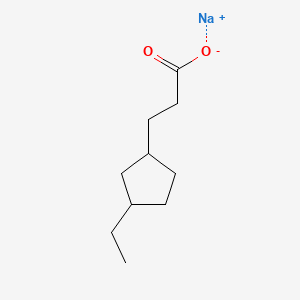

IUPAC Name |

sodium;3-(3-ethylcyclopentyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2.Na/c1-2-8-3-4-9(7-8)5-6-10(11)12;/h8-9H,2-7H2,1H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSJSRIUULBTSE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(C1)CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873022 | |

| Record name | Sodium 3-(3-ethylcyclopentyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium naphthenate appears as white paste to clear, dark brown liquid (NTP, 1999). The sodium salts of any one or of a mixture of a group of saturated fatty acids derived from petroleum. | |

| Record name | SODIUM NAPHTHENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | SODIUM NAPHTHENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | SODIUM NAPHTHENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.059 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | SODIUM NAPHTHENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

61790-13-4, 1135335-98-6 | |

| Record name | SODIUM NAPHTHENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium naphthenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061790134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthenic acids, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3-(3-ethylcyclopentyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthenic acids, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。